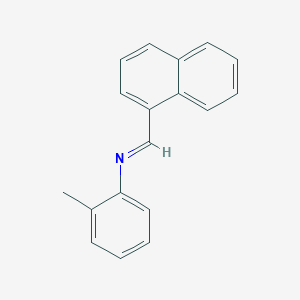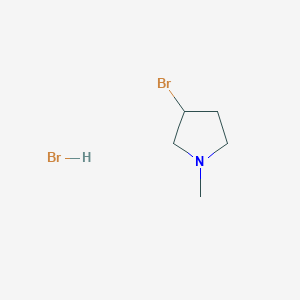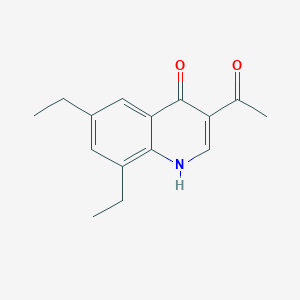
3-Acetyl-6,8-diethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone typically involves the reaction of 6,8-diethyl-4-hydroxyquinoline with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various quinoline derivatives with modified functional groups .
Scientific Research Applications
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
1-(6,8-Diethyl-4-hydroxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as 8-hydroxyquinoline and its derivatives . . Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Camptothecin: An anticancer agent derived from quinoline alkaloids.
Properties
CAS No. |
91733-26-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-acetyl-6,8-diethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-4-10-6-11(5-2)14-12(7-10)15(18)13(8-16-14)9(3)17/h6-8H,4-5H2,1-3H3,(H,16,18) |
InChI Key |
XCHPNHNPKSNZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


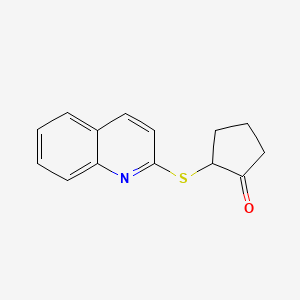

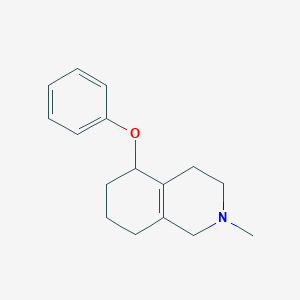
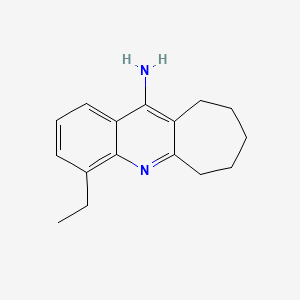
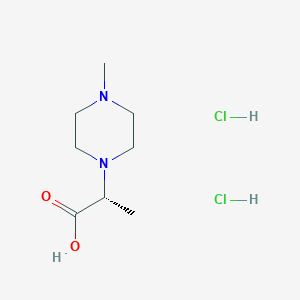
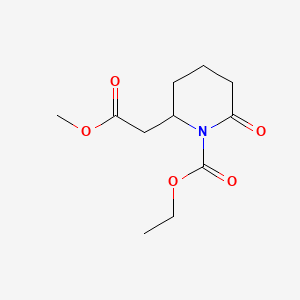
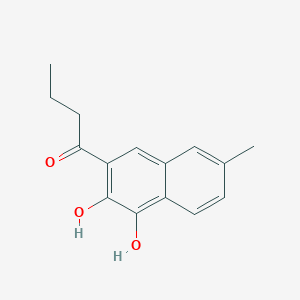
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)


